An In-depth Technical Guide to the Fundamental Properties of 4-Isobutylbenzoic Acid
An In-depth Technical Guide to the Fundamental Properties of 4-Isobutylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutylbenzoic acid, systematically known as 4-(2-methylpropyl)benzoic acid, is an aromatic carboxylic acid. It is structurally characterized by a benzoic acid core with an isobutyl group substituted at the para (4-) position of the benzene (B151609) ring. This compound serves as a key intermediate in organic synthesis and is of particular interest in the pharmaceutical industry, notably as a known impurity and synthetic precursor related to the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen. Its bifunctional nature, possessing both a hydrophobic alkyl group and a polar carboxylic acid moiety, dictates its chemical reactivity and physical properties. This guide provides a comprehensive overview of its fundamental properties, experimental protocols for its synthesis and analysis, and logical workflows to support research and development activities.
Core Properties
The physical, chemical, and toxicological properties of 4-isobutylbenzoic acid are summarized below. These tables provide essential data for handling, characterization, and experimental design.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 4-(2-methylpropyl)benzoic acid | [1] |
| Synonyms | p-Isobutylbenzoic acid, Ibuprofen Impurity C | [1][] |
| CAS Number | 38861-88-0 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 141 - 143 °C | |
| Boiling Point | Data not available (estimated > 280 °C) | |
| pKa | ~4.40 (estimated based on 4-tert-butylbenzoic acid) | [3] |
| Solubility | Limited in water; soluble in organic solvents such as methanol (B129727), chloroform. | [] |
| XLogP3 | 3.7 | [1] |
Spectroscopic Data (Predicted)
Below are the predicted characteristic signals for 4-isobutylbenzoic acid based on its structure and data from analogous compounds.
| ¹H NMR (ppm) | Assignment |
| ~12-13 | s, 1H, Carboxylic acid (-COOH ) |
| ~7.9 | d, 2H, Aromatic (H ortho to -COOH) |
| ~7.2 | d, 2H, Aromatic (H meta to -COOH) |
| ~2.5 | d, 2H, Benzylic (-CH₂ -CH(CH₃)₂) |
| ~1.9 | m, 1H, Isobutyl (-CH₂-CH (CH₃)₂) |
| ~0.9 | d, 6H, Isobutyl methyl (-CH(CH₃ )₂) |
| ¹³C NMR (ppm) | Assignment |
| ~172.5 | Carboxylic acid (C =O) |
| ~148.0 | Aromatic (C -CH₂-) |
| ~129.5 | Aromatic (C H meta to -COOH) |
| ~129.0 | Aromatic (C H ortho to -COOH) |
| ~128.0 | Aromatic (C -COOH) |
| ~45.0 | Benzylic (-C H₂-) |
| ~30.0 | Isobutyl (-C H(CH₃)₂) |
| ~22.5 | Isobutyl methyl (-C H₃) |
| IR (cm⁻¹) | Assignment |
| 3300-2500 | broad, O-H stretch (Carboxylic acid dimer) |
| 2960-2850 | strong, Alkyl C-H stretch |
| ~1700 | strong, C=O stretch (Carboxylic acid) |
| 1610, 1510 | medium, Aromatic C=C stretch |
| ~1300 | strong, C-O stretch |
| ~920 | broad, O-H bend (out-of-plane) |
Safety and Toxicology
| Parameter | Value | Hazard Statement |
| GHS Classification | Acute Toxicity 4 (Oral) | H302: Harmful if swallowed |
| LD₅₀ (Oral, Rat) | 1700 mg/kg | |
| LC₅₀ (Inhalation, Rat) | > 12.2 mg/L (4 h) | |
| LD₅₀ (Dermal, Rabbit) | > 10,000 mg/kg |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4-isobutylbenzoic acid are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and available equipment.
Synthesis via Friedel-Crafts Acylation and Oxidation
This common two-step method involves the acylation of isobutylbenzene (B155976) to form an acetophenone (B1666503) intermediate, followed by oxidation to the carboxylic acid.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
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Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl). Ensure all glassware is oven-dried.
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Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the suspension to 0-5 °C using an ice bath.
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Addition: Add isobutylbenzene (1.0 equivalent) to the dropping funnel. To a separate dropping funnel, add acetyl chloride (CH₃COCl, 1.1 equivalents).
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Reaction: Slowly and concurrently add the isobutylbenzene and acetyl chloride to the stirred AlCl₃ suspension. Maintain the temperature below 10 °C during the addition.
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Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
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Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4'-isobutylacetophenone (B122872). This intermediate can be purified by vacuum distillation or used directly in the next step.
Step 2: Haloform Oxidation of 4'-Isobutylacetophenone
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 4'-isobutylacetophenone from Step 1 in a suitable solvent like dioxane or tetrahydrofuran (B95107) (THF).
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Reagents: Prepare a solution of sodium hydroxide (B78521) (NaOH, ~4 equivalents) in water. Cool this solution in an ice bath.
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Reaction: Slowly add bromine (Br₂) or a solution of sodium hypochlorite (B82951) (bleach) to the cold NaOH solution to generate sodium hypobromite/hypochlorite in situ.
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Addition: Add the 4'-isobutylacetophenone solution dropwise to the freshly prepared, cold hypohalite solution with vigorous stirring.
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Heating: After the addition, gently heat the reaction mixture to 50-60 °C for 1-2 hours to ensure the reaction goes to completion. The reaction progress can be monitored by TLC.
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Quenching: Cool the mixture to room temperature and quench any excess hypohalite by adding a small amount of sodium bisulfite solution until the color disappears.
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Purification: Remove the organic solvent (dioxane/THF) under reduced pressure. The aqueous solution contains the sodium salt of 4-isobutylbenzoic acid. Wash this solution with diethyl ether to remove any non-acidic impurities.
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Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is ~1-2. 4-Isobutylbenzoic acid will precipitate as a white solid.
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Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product. Purity can be further enhanced by recrystallization from an ethanol/water mixture.
Analytical Method: HPLC-UV
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Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a pump, and an autosampler.
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Mobile Phase: A mixture of acetonitrile (B52724) and water (containing an acidic modifier to suppress ionization). A typical starting condition is 60:40 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid or Formic Acid.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30 °C
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Detection Wavelength: 230 nm
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Standard Preparation:
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Prepare a stock solution of 4-isobutylbenzoic acid (1 mg/mL) in methanol or acetonitrile.
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Perform serial dilutions with the mobile phase to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
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Sample Preparation:
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Dissolve the sample containing 4-isobutylbenzoic acid in the mobile phase.
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Ensure the final concentration is within the calibration range.
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Filter the sample through a 0.45 µm syringe filter prior to injection.
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Analysis:
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Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
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Inject the prepared samples.
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Identify the 4-isobutylbenzoic acid peak by comparing its retention time with that of the standard.
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Quantify the analyte using the linear regression equation from the calibration curve.
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Analytical Method: GC-MS (with Derivatization)
Carboxylic acids are not volatile enough for direct GC analysis and require derivatization.
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Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm) is typically used.
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Derivatization Protocol (Silylation):
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Accurately weigh the sample containing 4-isobutylbenzoic acid into a vial.
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Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
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Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.
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Cap the vial tightly and heat at 60-70 °C for 30 minutes.
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Cool to room temperature before injection. The resulting trimethylsilyl (B98337) (TMS) ester is volatile and thermally stable.
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GC-MS Conditions:
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Injector Temperature: 250 °C.
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Injection Mode: Split (e.g., 20:1 split ratio).
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.
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Hold: 5 minutes at 280 °C.
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MS Transfer Line Temperature: 280 °C.
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Ion Source Temperature: 230 °C.
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Ionization Energy: 70 eV.
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Scan Mode: Full Scan (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.
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Analysis:
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The TMS derivative of 4-isobutylbenzoic acid will have a molecular weight of 250.39 g/mol .
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Expected characteristic ions in the mass spectrum include the molecular ion (M⁺, m/z 250), [M-15]⁺ (loss of CH₃, m/z 235), and other fragments corresponding to the isobutyl and benzoyl moieties.
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Quantification is typically performed using an internal standard and a calibration curve.
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Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows for the synthesis and analysis of 4-isobutylbenzoic acid.
